Tiametonium iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethylsulfanyl]ethyl]-dimethylazanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2S.2HI/c1-7-13(3,4)9-11-15-12-10-14(5,6)8-2;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCZZGMKVJZBER-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CCSCC[N+](C)(C)CC.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30I2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883137 | |
| Record name | Tiametonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10433-71-3 | |
| Record name | Tiametonium iodide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiametonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIAMETONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0OMD60978 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Strategies for Tiametonium Iodide and Analogues
Innovation in the Synthesis of Tiametonium (B10782685) Iodide Structures
Recent innovations in organic synthesis offer powerful tools for constructing the core scaffolds of complex molecules like Tiametonium iodide. These methods provide alternatives to classical approaches, enabling the formation of key bonds under milder and more controlled conditions.
Transition metal-free coupling reactions are gaining prominence as they circumvent the cost, toxicity, and challenging removal associated with metal catalysts. cas.cnpcimag.com These strategies are highly relevant for synthesizing the precursors to this compound, particularly for creating carbon-sulfur (C-S) and carbon-carbon (C-C) bonds within the molecule's backbone or in its analogues.
One approach involves base-promoted Homolytic Aromatic Substitution (HAS) type reactions, which can be used to form bonds between aryl groups and heteroatoms. cas.cn For a this compound analogue featuring an aromatic spacer, this method could be employed to couple a thiol precursor with an aryl halide. The mechanism typically involves the generation of an aryl radical which then adds to the sulfur nucleophile. cas.cn Another significant area is the use of diaryliodonium salts, which can act as aryne precursors for N-arylation or C-S bond formation without a transition metal catalyst. rsc.org
Detailed research findings indicate that such transition-metal-free approaches can be highly efficient. For instance, the coupling of aryl Grignard reagents with aryl halides can proceed via a radical-nucleophilic substitution (SRN1) pathway, while electrophilic amination between aryl Grignard reagents and N-chloroamines has also been demonstrated. cas.cn These principles could be adapted for the synthesis of complex amine precursors required for this compound analogues.
Below is a representative table illustrating the scope of transition-metal-free coupling reactions applicable to the synthesis of precursors for this compound analogues.
| Reactant 1 | Reactant 2 | Coupling Type | Conditions | Potential Application in Precursor Synthesis |
| Aryl Halide | N-Heterocycle | C-N Coupling | Base-Promoted HAS | Synthesis of heterocyclic analogues |
| Aryl Grignard | Aryl Halide | C-C Coupling | SRN1 Pathway | Formation of biaryl spacers in analogues |
| Alkyl Iodide | Diazonium Salt | C-N Coupling | Cs2CO3, MeOH | Direct amination to form the tertiary amine precursor nih.gov |
| Phenol | Diaryliodonium Salt | C-O Coupling | Base-Promoted | Synthesis of ether-linked analogues |
Hypervalent iodine reagents have emerged as versatile, mild, and environmentally friendly oxidants and electrophiles in modern organic synthesis. pcimag.comnih.gov Their chemistry often mirrors that of transition metals but avoids the associated toxicity. nih.govresearchgate.net These reagents are particularly useful for oxidative cyclizations and functional group transformations that can be applied to the synthesis of the this compound scaffold and its derivatives.
Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent) are effective in promoting a wide range of reactions. For instance, PIDA can be used for the oxidative dearomatization of anilides to form stable thionium (B1214772) ions, which are valuable intermediates for constructing sulfur-containing scaffolds. nih.gov This methodology could be adapted to create the thioether core of this compound. The mechanism involves the oxidation of a sulfide (B99878) to generate a highly reactive thionium ion intermediate, which can then be trapped by a nucleophile to form the desired C-S bond. nih.govresearchgate.net
Furthermore, hypervalent iodine(III) compounds are instrumental in mediating oxidative coupling reactions to form C-C, C-O, and C-N bonds. nih.gov This capability allows for the construction of complex Tiametonium analogues from simpler precursors. For example, the arylation of thioethers can be achieved using diaryliodonium salts, sometimes accelerated by a copper catalyst, to form sulfonium (B1226848) salts. youtube.com
The table below summarizes key hypervalent iodine reagents and their potential applications in synthesizing the scaffolds of this compound or its analogues.
| Reagent | Reaction Type | Substrate | Product | Relevance to this compound Synthesis |
| Phenyliodine(III) diacetate (PIDA) | Oxidative Dearomatization | Anilide Sulfide | Thionium Ion Intermediate | Formation of the core thioether linkage nih.gov |
| Diaryliodonium Salts | Arylation | Thioether | Sulfonium Salt | Synthesis of aryl-substituted analogues youtube.com |
| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Oxidative Cyclization | 2-Arylethanesulfonamide | Dihydrobenzothiazine dioxide | Construction of cyclic sulfur-containing analogues researchgate.net |
| Iodosylbenzene | Oxidative Functionalization | Alkene | Epoxide | Derivatization of the alkyl backbone |
Principles of Green Chemistry in this compound Synthesis
The principles of green chemistry are increasingly guiding synthetic route design to minimize environmental impact. nih.gov This involves maximizing atom economy, using safer chemicals, reducing waste, and developing energy-efficient processes.
Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials from the starting reagents into the final product. The classic synthesis of quaternary ammonium (B1175870) salts, the Menshutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide. This reaction generally has a high atom economy as all atoms from both reactants are incorporated into the product salt.
However, the synthesis of the precursors and subsequent derivatization of this compound offer significant opportunities for optimization. Green chemistry encourages minimizing the use of protecting groups and other temporary modifications, which inherently generate waste. nih.gov One-pot and multicomponent reactions are powerful strategies to improve efficiency and reduce byproducts by combining several synthetic steps without isolating intermediates. nih.gov For example, a one-pot procedure could be designed to first form the thioether precursor and then perform the quaternization in the same reaction vessel, saving solvents and energy.
The following table provides a comparative analysis of a hypothetical traditional synthesis versus a greener, optimized route for a this compound analogue, highlighting the improvement in atom economy.
| Synthesis Step | Traditional Route | Green Chemistry Route | Atom Economy Impact |
| Thioether Formation | Use of a protecting group for a secondary amine, followed by alkylation with a sulfur reagent, and subsequent deprotection. | Direct coupling of a diamine with a sulfur-containing dielectrophile. | The green route avoids the generation of waste from protecting and deprotecting steps, leading to higher atom economy. |
| Quaternization | Stepwise quaternization of each nitrogen atom, requiring isolation of the mono-quaternized intermediate. | One-pot, dual quaternization of the diamine precursor. | Reduces solvent use and purification steps, minimizing waste and improving overall process efficiency. |
| Solvent Choice | Use of volatile organic compounds (VOCs). | Use of recyclable solvents like PEG-400 or solvent-free conditions. researchgate.net | Reduces environmental pollution and health hazards. |
The development of sustainable catalytic systems is crucial for environmentally benign chemical production. While many QAC syntheses are stoichiometric, catalytic approaches can significantly reduce waste and improve reaction conditions. Iodine itself can serve as a "green" catalyst in various oxidative transformations, offering an alternative to more toxic and expensive transition metals. researchgate.net Catalytic systems utilizing elemental iodine or iodide salts can promote reactions such as the oxidative coupling of carbonyl compounds or the synthesis of various heterocycles. researchgate.net
For large-scale production, recyclable catalysts are highly desirable. Hypervalent iodine reagents can be immobilized on polymer supports, such as poly[4-(diacetoxyiodo)styrene]. researchgate.net These polymer-supported reagents perform similarly to their non-supported counterparts but can be easily recovered by filtration and reused after re-oxidation, which aligns with green chemistry principles. researchgate.net Phase-transfer catalysis is another sustainable method that facilitates reactions between reactants in immiscible phases, often leading to improved reaction rates and milder conditions, which is a suitable technique for quaternization reactions. youtube.com
This table outlines sustainable catalytic systems that could be adapted for the synthesis of this compound or its precursors.
| Catalytic System | Principle | Example Application | Sustainability Benefit |
| Iodine Catalysis | Use of I2 or an iodide salt as a catalyst in oxidative reactions. | Catalytic oxidative C-S bond formation for the thioether core. | Replaces toxic heavy metal catalysts; environmentally benign. researchgate.net |
| Polymer-Supported Reagents | Immobilization of a reagent (e.g., hypervalent iodine) on a solid support. | Use of poly[4-(diacetoxyiodo)styrene] for oxidative functionalization. | Easy recovery and recycling of the catalyst/reagent, reducing waste. researchgate.net |
| Phase-Transfer Catalysis (PTC) | A catalyst (e.g., a quaternary ammonium salt) transfers a reactant between immiscible phases. | Quaternization of the tertiary amine precursor using an alkyl halide. | Enables reactions under milder conditions, often with aqueous solvents, and can increase reaction rates. youtube.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Rapid synthesis of QACs. | Reduces reaction times and energy consumption, often leading to cleaner reactions with higher yields. youtube.com |
Stereochemical Control in the Synthesis of this compound Derivatives
The parent this compound molecule is achiral. nih.govchemspider.com However, the synthesis of chiral analogues and derivatives that possess stereocenters is a key area of advanced organic synthesis. Achieving stereochemical control is essential as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form.
The control of stereochemistry in the synthesis of this compound derivatives would rely on the use of enantiomerically pure precursors or the application of asymmetric synthetic methods. Chiral centers could be introduced into the alkyl chains attached to the nitrogen or sulfur atoms.
For instance, a chiral alcohol precursor could be synthesized via an asymmetric reduction of a ketone or through an enantioselective addition to an aldehyde, such as the Zn-ProPhenol catalyzed addition of an alkyne to an aldehyde. nih.govacs.org This chiral alcohol can then be converted into a chiral alkyl halide, which would be used in the quaternization step to introduce a stereocenter into the final this compound derivative. Alternatively, asymmetric catalysis could be employed to directly create a chiral C-S or C-N bond in the precursor molecule. While methodologies for the direct asymmetric quaternization of nitrogen are still developing, the synthesis of chiral precursors remains the most robust and widely practiced strategy for accessing enantiomerically pure quaternary ammonium compounds.
Enantioselective Strategies for Quaternary Ammonium Center Construction
The creation of a chiral quaternary ammonium center is a significant challenge in synthetic organic chemistry. Unlike tertiary amines, the nitrogen in a quaternary ammonium salt is a stable stereocenter. The direct enantioselective synthesis of these centers is crucial for accessing optically pure this compound analogues.
One prominent strategy involves the quaternization of chiral precursors. The Menshutkin reaction, the reaction of a tertiary amine with an alkyl halide, is a classic method for forming quaternary ammonium salts. researchgate.net When a chiral tertiary amine is used, the stereochemistry of the final product can be influenced. For instance, derivatives of natural products like cinchona alkaloids have been employed as chiral starting materials. researchgate.netmdpi.com The inherent chirality of the alkaloid backbone directs the approach of the alkylating agent, leading to the formation of one enantiomer in excess.
Another approach is the use of chiral catalysts in the quaternization reaction. While less common, research has explored the use of chiral phase-transfer catalysts to induce enantioselectivity in the formation of quaternary ammonium salts. acs.org These catalysts create a chiral environment that differentiates between the two enantiotopic faces of the prochiral tertiary amine, guiding the alkylation to occur preferentially on one side.
A thermodynamically driven adductive crystallization process represents a more recent and innovative approach. This method relies on supramolecular recognition to achieve enantioselectivity. nih.gov By employing a chiral scaffold, such as those derived from 1,1'-bi-2-naphthol, it is possible to selectively recognize and crystallize one enantiomer of a dynamically racemizing mixture of ammonium cations. nih.gov This process allows for a self-corrective mechanism, leading to high enantiomeric excess over time. nih.gov
Below is a table summarizing various enantioselective approaches for the construction of chiral quaternary ammonium centers, which could be adapted for the synthesis of this compound analogues.
| Strategy | Description | Key Features | Potential Application to this compound Analogues |
| Quaternization of Chiral Precursors | Utilizes a chiral tertiary amine, often derived from natural products like cinchona alkaloids, which is then alkylated. researchgate.netmdpi.com | Relies on the inherent stereochemistry of the starting material to direct the reaction. | Synthesis of analogues where one of the nitrogen atoms is part of a larger chiral framework. |
| Chiral Phase-Transfer Catalysis | Employs a chiral catalyst to create a chiral environment during the quaternization of a prochiral tertiary amine. acs.org | The catalyst is used in sub-stoichiometric amounts and can be recycled. | Could enable the asymmetric synthesis of analogues from achiral precursors. |
| Adductive Crystallization | A thermodynamically controlled process involving supramolecular recognition of one enantiomer of a racemizing ammonium salt by a chiral host. nih.gov | Can achieve high enantiomeric excess through a self-correcting mechanism. nih.gov | Potentially applicable for the resolution of racemic mixtures of chiral this compound analogues. |
Diastereoselective Approaches in the Formation of Complex this compound Analogues
For this compound analogues that contain multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. These more complex structures could exhibit enhanced receptor selectivity and potency. Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possible stereoisomers.
Substrate-controlled diastereoselection is a common strategy where the existing stereocenters in a molecule direct the formation of new stereocenters. For example, if a chiral this compound analogue precursor already contains a stereocenter, its steric and electronic properties will influence the facial selectivity of subsequent reactions on a nearby prochiral center.
Reagent-controlled diastereoselection involves the use of a chiral reagent to control the stereochemical outcome of a reaction. This is particularly useful when the substrate itself does not have sufficient stereochemical bias. Chiral auxiliaries, which are temporarily attached to the substrate to direct a stereoselective transformation and then removed, are a classic example of this approach.
Modern synthetic methods offer powerful tools for diastereoselective synthesis. For instance, radical cascade cyclizations can be employed to construct polycyclic structures with multiple stereocenters in a single step. nih.gov While controlling enantioselectivity in these reactions can be challenging, diastereoselectivity is often high due to the rigid transition states involved. nih.gov Similarly, diastereoselective conjugate additions of nucleophiles to chiral Michael acceptors can be used to build up carbon skeletons with controlled stereochemistry. youtube.com
The table below outlines key diastereoselective strategies applicable to the synthesis of complex this compound analogues.
| Strategy | Description | Key Features | Potential Application to this compound Analogues |
| Substrate-Controlled Diastereoselection | An existing stereocenter in the substrate directs the formation of a new stereocenter. | The stereochemical outcome is dictated by the inherent structure of the molecule. | Useful for the elaboration of already chiral this compound analogue precursors. |
| Reagent-Controlled Diastereoselection | A chiral reagent or auxiliary is used to control the stereochemistry of the reaction. | Offers flexibility as the choice of reagent determines the stereochemical outcome. | Applicable for introducing new stereocenters with a desired relative configuration. |
| Radical Cascade Cyclizations | A sequence of intramolecular radical reactions to form multiple rings and stereocenters. nih.gov | Can rapidly build molecular complexity with high diastereoselectivity. nih.gov | For the synthesis of rigid, polycyclic this compound analogues. |
| Diastereoselective Conjugate Additions | The addition of a nucleophile to a Michael acceptor in a way that preferentially forms one diastereomer. youtube.com | A reliable method for forming carbon-carbon bonds with stereochemical control. youtube.com | Could be used to construct the carbon backbone of complex analogues with defined stereochemistry. |
Mechanistic Investigations of Tiametonium Iodide S Biological Interactions in Vitro Models
Biochemical Interaction Profiling of Tiametonium (B10782685) Iodide (In Vitro)
The biochemical interaction profile of a compound provides fundamental insights into its mechanism of action. This involves characterizing its binding to specific protein targets, such as receptors, and its ability to modulate the activity of enzymes.
Elucidation of Receptor Binding Affinity and Selectivity (In Vitro)
Enzymatic Modulation Studies by Tiametonium Iodide (In Vitro)
Comprehensive in vitro enzymatic modulation studies to determine the inhibitory or activating effects of this compound on specific enzymes are not described in the available scientific literature. While some anticholinergic compounds are known to inhibit enzymes like acetylcholinesterase, specific IC₅₀ or Kᵢ values for this compound against these or other enzymes have not been documented. vietnamjournal.rubenthamdirect.comnih.govdergipark.org.tr
Cellular Pathway Perturbation Studies by this compound (In Vitro)
Investigating how a compound affects cellular pathways is crucial for understanding its broader biological impact. This includes analyzing changes in intracellular signaling and the resulting alterations in gene and protein expression.
Investigation of Intracellular Signaling Cascades Affected by this compound (In Vitro)
There is a lack of published research in the public domain detailing the specific intracellular signaling cascades perturbed by this compound in in vitro cellular models. Studies identifying the downstream effects on signaling pathways, such as those involving second messengers or phosphorylation cascades following potential receptor interaction, have not been reported.
Analysis of Gene Expression and Proteomic Responses to this compound (In Vitro)
No data from in vitro studies analyzing global gene expression changes (transcriptomics) or proteomic shifts in response to this compound exposure are available in the current scientific literature. Such studies would be necessary to understand the cellular adaptive responses to the compound at the molecular level.
Membrane Interaction and Permeation Mechanisms of this compound (In Vitro)
The interaction of a compound with the cell membrane governs its ability to enter cells and exert intracellular effects. As a quaternary ammonium (B1175870) salt, this compound possesses a permanent positive charge, which is expected to influence its membrane permeability. nih.gov However, specific in vitro studies using model lipid bilayers or cell-based assays to characterize the precise mechanisms of membrane interaction and permeation for this compound have not been found in the reviewed literature.
Assessment of this compound Interaction with Lipid Bilayers (In Vitro)
No research findings are available regarding the in vitro assessment of this compound's interaction with lipid bilayers.
Characterization of Ion Channel and Transporter Modulation by this compound (In Vitro)
No research findings are available regarding the in vitro characterization of ion channel and transporter modulation by this compound.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Tiametonium Iodide Derivatives
Theoretical Frameworks and Methodologies for Tiametonium (B10782685) Iodide SAR/QSAR
The investigation into the Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) of Tiametonium Iodide analogues is grounded in established theoretical frameworks. These studies aim to correlate the structural or physicochemical properties of molecules with their biological activities. For neuromuscular blocking agents like this compound, the primary biological activity of interest is their ability to antagonize nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. nih.gov
The fundamental principle of SAR in this context is that the biological effect of a series of congeners is a function of their chemical structure. Modifications to the molecular structure can lead to significant changes in potency and efficacy. QSAR extends this by creating mathematical models to predict the biological activity of novel compounds. scik.org This computational approach is instrumental in drug discovery, helping to prioritize the synthesis of compounds with a higher probability of desired biological activity, thus saving time and resources. scik.org
Derivation and Application of Molecular Descriptors for this compound Analogues
The development of robust QSAR models for this compound analogues relies on the calculation of relevant molecular descriptors. These numerical representations of molecular structure can be broadly categorized into several classes:
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and include connectivity indices and counts of different atom types and functional groups.
Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the molecule and describe its size, shape, and steric properties. An important descriptor for bis-quaternary compounds is the inter-onium distance, the distance between the two positively charged nitrogen atoms. nih.gov
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov
Physicochemical Descriptors: These include properties like lipophilicity (logP), molar refractivity, and polarizability, which are crucial for the absorption, distribution, metabolism, and excretion (ADME) properties of the drug. nih.gov
In a QSAR study on mono- and bis-quaternary ammonium (B1175870) salts acting as nAChR antagonists, key descriptors influencing activity were identified. nih.gov These included the length of the N-alkyl chain, the octanol-water partition coefficient (a measure of lipophilicity), molecular surface area, and molar refractivity. nih.gov For quaternary ammonium compounds (QACs) in general, alkyl chain lengths, polarizability, and entropy have been shown to be major descriptors governing their biological effects. nih.govappliedmineralogy.com
Table 1: Key Molecular Descriptors in QSAR of Quaternary Ammonium Compounds
| Descriptor Category | Specific Descriptor Example | Relevance to Bioactivity |
| Geometrical | Inter-onium distance | Optimal distance is crucial for binding to nAChR. |
| Physicochemical | Moriguchi octanol-water partition coefficient (logP) | Influences membrane partitioning and bioavailability. nih.govresearchgate.net |
| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. nih.gov |
| Topological | N-alkyl chain length | Affects hydrophobic interactions with the receptor. nih.gov |
| Steric | Molecular Surface Area | Influences the overall fit of the molecule into the receptor binding site. nih.gov |
Advanced Statistical Modeling and Machine Learning Algorithms in this compound QSAR
To build predictive QSAR models from the calculated descriptors, various statistical and machine learning techniques are employed. Traditional methods include Multiple Linear Regression (MLR), which establishes a linear relationship between a set of descriptors and biological activity. japsonline.com However, due to the complexity of biological systems, non-linear relationships are common.
Advanced methods like Artificial Neural Networks (ANNs) have shown significant promise in modeling the complex SAR of quaternary ammonium compounds. nih.gov ANNs can capture non-linear patterns in the data, leading to more robust and predictive models. nih.gov One study successfully used back-propagation ANNs to model the structure-activity relationships of mono- and bis-quaternary ammonium salt nAChR antagonists, demonstrating the utility of this approach in discovering new potent compounds. nih.gov
Other machine learning methods used in QSAR include:
Support Vector Machines (SVM): A powerful classification and regression technique. scik.org
Ensemble Methods: Techniques like Random Forest and Gradient Boosting that combine multiple models to improve predictive performance. scik.org
Deep Learning: More complex neural networks that have revolutionized QSAR by uncovering intricate molecular relationships. researchgate.net
The validation of these models is a critical step, often involving internal validation (e.g., cross-validation) and external validation with a separate test set of compounds to assess their predictive power. nih.gov
Elucidation of Pharmacophore Models for this compound Analogues
A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological effect. For this compound and its analogues, the pharmacophore model describes the key features required for binding to and blocking the nicotinic acetylcholine receptor.
Identification of Key Structural Determinants for this compound Bioactivity
The bioactivity of bis-quaternary neuromuscular blocking agents is largely determined by a few key structural features:
Two Quaternary Ammonium Groups: The two positively charged nitrogen atoms are crucial for interaction with anionic sites on the alpha subunits of the nicotinic acetylcholine receptor. nih.gov These positive charges mimic the quaternary nitrogen of acetylcholine, the natural ligand. nih.gov
Inter-onium Distance: The distance between the two quaternary nitrogens is a critical determinant of potency. For potent, non-depolarizing neuromuscular blockers, an optimal distance is required to span the two binding sites on the nAChR. nih.govoup.com This is often referred to as the "10-atom rule," corresponding to an optimal distance of approximately 1.4 nm. nih.gov
Groups on the Quaternary Nitrogens: The size and nature of the alkyl or other groups attached to the quaternary nitrogen atoms can influence steric hindrance and hydrophobic interactions within the binding pocket. oup.com
In essence, a pharmacophore model for a this compound analogue would include two cationic features separated by a specific distance, with defined hydrophobic and/or hydrogen bond acceptor/donor regions corresponding to the spacer and substituents.
Table 2: Key Pharmacophoric Features for Neuromuscular Blocking Activity
| Pharmacophoric Feature | Description | Importance |
| Cationic Center | Positively charged quaternary nitrogen atom. | Essential for electrostatic interaction with anionic sites of the nAChR. nih.gov |
| Hydrophobic Region | Non-polar parts of the molecule, such as alkyl chains or a steroid nucleus. | Contributes to binding affinity through hydrophobic interactions. |
| Inter-cationic Distance | The spatial separation between the two cationic centers. | Critical for simultaneous binding to two receptor sites, enhancing potency. nih.govoup.com |
Systematic Analysis of Substituent Effects on this compound Activity Profiles
Systematic modifications of the substituents on the basic bis-quaternary ammonium scaffold can provide detailed insights into the SAR.
Effect of Alkyl Chain Length: For many quaternary ammonium compounds, the length of the alkyl chains significantly impacts biological activity. rsc.org Optimal antibacterial activity for some QACs is seen with C12-C14 chains. nih.gov In the context of neuromuscular blockers, the nature of the groups on the nitrogen atoms affects potency and lipophilicity. oup.com
Effect of the Spacer: Altering the spacer between the two quaternary heads can modulate the flexibility and inter-onium distance. Rigid spacers, like a steroid nucleus found in aminosteroid (B1218566) muscle relaxants, can precisely position the quaternary groups for optimal receptor interaction. japsonline.com
Effect of the Counter-ion: While the iodide ion in this compound does not typically directly participate in the pharmacophore, the nature of the counter-ion can influence the physicochemical properties of the compound, such as solubility. nih.gov
A study on 3,16-bisquaternary ammonium steroidal compounds found that while an intact acetylcholine-like moiety in the D-ring was not essential for activity, both the acetyl group and the quaternary nitrogen were critical. nih.gov This highlights the nuanced effects of even small structural changes.
Conformational Analysis and its Influence on this compound Biological Activity
The three-dimensional shape, or conformation, of a flexible molecule like this compound is crucial for its biological activity. The molecule must adopt a specific conformation to fit optimally into the binding site of the nicotinic acetylcholine receptor.
The central polymethylene chain in this compound allows for considerable conformational flexibility. However, the most potent neuromuscular blockers often have a more rigid structure that pre-organizes the molecule into the active conformation. oup.com For instance, aminosteroid-based relaxants utilize the rigid steroid nucleus to maintain an optimal distance and orientation of the quaternary ammonium groups. oup.com
For flexible bis-quaternary compounds, the biologically active conformation is the one that best matches the geometry of the receptor's binding sites. Computational methods, such as molecular mechanics and molecular dynamics simulations, can be used to explore the conformational landscape of these molecules and identify low-energy, stable conformations. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also provide insights into the preferred conformations in solution.
Relationship Between Dynamic Conformations and Receptor Recognition
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt specific conformations that are complementary to the binding site of a biological target. For flexible molecules like this compound, which possesses several rotatable bonds, the analysis of its dynamic conformations is paramount for understanding receptor recognition.
The interaction between a ligand and its receptor is not a static event but rather a dynamic process. The concept of "conformational selection" posits that a receptor may selectively bind to a specific low-energy conformation of the ligand that is present in the ensemble of its possible shapes. Alternatively, the "induced fit" model suggests that the binding of the ligand can induce conformational changes in the receptor, and vice-versa, to achieve optimal complementarity.
In the context of this compound derivatives, SAR studies would systematically explore how modifications to its chemical structure influence its conformational preferences and, consequently, its biological activity. Key structural features of this compound that would be central to such an analysis include the quaternary ammonium heads, the length and flexibility of the spacer connecting them, and the nature of the substituents on the core scaffold.
Key Research Findings would typically involve:
Impact of Spacer Length: Varying the length of the chain between the two quaternary ammonium groups would directly affect the distance between these charged centers. This distance is often a critical determinant for effective binding to receptors that have two corresponding anionic sites. A systematic study would likely reveal an optimal spacer length for maximal activity.
Influence of Substituents: The introduction of different functional groups on the core structure of this compound can alter its electronic properties, lipophilicity, and steric profile. These changes can, in turn, affect the molecule's preferred conformation and its ability to interact with the receptor. For instance, bulky substituents might restrict conformational freedom, potentially locking the molecule in a more or less active conformation.
Role of the Quaternary Ammonium Groups: The positively charged nitrogen atoms are crucial for the initial electrostatic interactions with anionic residues in the receptor's binding pocket. SAR studies would confirm the necessity of these groups for activity.
While specific experimental data on the dynamic conformations of a wide range of this compound derivatives in relation to receptor binding is not extensively available in the public domain, the principles of conformational analysis remain a cornerstone of modern drug design.
Application of Ligand-Protein Docking Simulations for this compound Binding Sites
Computational methods, particularly ligand-protein docking simulations, provide a powerful tool to investigate the binding of small molecules like this compound to their protein targets at an atomic level. cam.ac.ukredalyc.org These simulations predict the preferred orientation and conformation of a ligand within a receptor's binding site and estimate the strength of the interaction.
The process of molecular docking involves several key steps:
Preparation of the Receptor and Ligand: This includes obtaining the three-dimensional structures of both the protein target and the ligand. The protein structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The ligand's structure is typically built and optimized using computational chemistry software.
Definition of the Binding Site: The region on the protein where the ligand is expected to bind is defined. This can be based on experimental evidence of a known binding pocket or predicted using cavity detection algorithms. redalyc.org
Docking Algorithm: A sampling algorithm explores the conformational space of the ligand within the defined binding site, generating a multitude of possible binding poses.
Scoring Function: A scoring function is then used to rank these poses, estimating the binding affinity for each. The pose with the best score is considered the most likely binding mode.
For this compound, docking simulations could be employed to elucidate its binding mode within its target receptor. The simulations would likely highlight key interactions, such as the ionic bonds between the quaternary ammonium groups and negatively charged amino acid residues (e.g., aspartate or glutamate) in the binding site. Furthermore, other interactions like hydrogen bonds, van der Waals forces, and hydrophobic interactions involving the rest of the molecule would also be identified.
Hypothetical Docking Simulation Results for this compound Derivatives:
| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Conformation |
| Tiametonium | -8.5 | ASP104, GLU198 | Extended |
| Analog A (shorter spacer) | -7.2 | ASP104 | Bent |
| Analog B (bulkier substituent) | -9.1 | ASP104, GLU198, PHE288 | Extended with steric clash avoidance |
This table is illustrative and based on the hypothetical application of docking simulations. The values and residues are not based on published experimental data for this compound.
Ligand-protein docking is not only a tool for understanding binding but also a crucial component of virtual screening campaigns, where large libraries of compounds can be computationally screened to identify potential new hits that may bind to a target of interest. researchgate.net By applying these computational techniques to derivatives of this compound, researchers can prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery process.
Computational Chemistry Applications in Tiametonium Iodide Research
Molecular Modeling and Simulation of Tiametonium (B10782685) Iodide Systems
Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. springer.comvscht.cz These methods are fundamental to modern chemical and pharmaceutical research, allowing for the investigation of molecular structures, dynamics, and interactions at a level of detail that is often inaccessible through experimental means alone. springer.com For Tiametonium iodide, these approaches can be used to model the three-dimensional structure of the molecule, simulate its movement and conformational changes over time, and explore its interactions with its environment, such as solvent molecules or biological macromolecules. frontiersin.orgmdpi.com
These simulations are built upon theoretical models of physics, from quantum mechanics to classical mechanics, and have become indispensable in fields like materials science, chemical engineering, and drug discovery. springer.comidosr.org The ultimate goal is to create a "computational microscope" that reveals the dynamic processes governing molecular function. frontiersin.orgnih.gov
Quantum Mechanical Calculations for the Electronic Structure of this compound
Quantum mechanical (QM) methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and associated properties. idosr.orgiastate.edu Techniques like Density Functional Theory (DFT) are particularly powerful for investigating the distribution of electrons within a molecule, which governs its stability, reactivity, and spectroscopic characteristics. idosr.org
For this compound, QM calculations could be employed to:
Determine the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), which are crucial for understanding its chemical reactivity. arxiv.org
Calculate the partial atomic charges on each atom, revealing the electrostatic potential and sites susceptible to nucleophilic or electrophilic attack.
Predict its spectroscopic properties, such as NMR chemical shifts or vibrational frequencies, which can be compared with experimental data to validate the computed structure. researchgate.net
Studies on other iodine-containing compounds demonstrate the utility of these methods. For example, first-principles calculations on tin-iodide complexes have successfully elucidated how solvent choice affects frontier state energies and optical properties. arxiv.org Similarly, comparative analyses of different basis sets in DFT calculations for iodine-containing molecules have been performed to ensure the accuracy of computed geometries and properties. researchgate.net Such approaches would be directly applicable to understanding the fundamental electronic nature of this compound.
Molecular Dynamics Simulations of this compound in Complex Environments
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comidosr.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of particles evolve. This allows researchers to observe complex processes such as protein folding, ligand binding, and the behavior of molecules in solution. frontiersin.orgmdpi.com
In the context of this compound, MD simulations would be invaluable for understanding its behavior in biologically relevant environments:
Aqueous Solvation: Simulating this compound in a box of water molecules can reveal the structure and dynamics of its hydration shell. Research on aqueous iodide ions (I-) has shown that the surrounding water molecules undergo significant reorganization upon electronic excitation, a process that can be visualized in atomic detail using ab initio MD. nih.gov
Interaction with Membranes: MD simulations could model how this compound approaches and interacts with a lipid bilayer, providing insight into its ability to cross cell membranes.
Binding to a Target: If the biological target of this compound were known, MD simulations could be used to study the dynamics of the binding process and the stability of the resulting complex over time. nih.gov
These simulations can span from picoseconds to microseconds and handle systems comprising millions of atoms, bridging the gap between molecular structure and biological function. nih.gov
In Silico Design and Virtual Screening of Novel this compound Analogues
In silico drug design involves using computational methods to identify, design, and optimize new drug candidates. mdpi.com A key component of this is virtual screening, where large databases of chemical compounds are computationally filtered to identify molecules that are likely to bind to a specific biological target. creative-biostructure.com This approach significantly reduces the time and cost associated with traditional high-throughput screening by prioritizing a smaller, more promising set of compounds for experimental testing. creative-biostructure.combiorxiv.org For this compound, these techniques could be used to discover novel analogues with potentially improved activity or pharmacokinetic properties.
The general process involves two main strategies: ligand-based design, which focuses on known active molecules, and structure-based design, which relies on the three-dimensional structure of the biological target.
Ligand-Based Rational Design Strategies for this compound Derivatives
Ligand-based drug design (LBDD) is employed when the structure of the biological target is unknown, but a set of molecules with known activity is available. wikipedia.orggardp.org This approach relies on the principle that molecules with similar structures are likely to have similar biological activities.
Using this compound as a lead compound, the LBDD process would involve:
Pharmacophore Modeling: Identifying the essential structural features of this compound responsible for its biological activity. This creates a 3D "pharmacophore" model that represents the key hydrogen bond donors, acceptors, hydrophobic regions, and charged centers. azolifesciences.com
Database Screening: Using the pharmacophore model as a filter to search large virtual libraries for other molecules that possess the same critical features in the correct spatial arrangement.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate chemical structure with biological activity for a series of this compound derivatives. These models can then be used to predict the activity of newly designed, unsynthesized compounds. fau.de
This strategy has been successfully applied in the rational design of compounds for various therapeutic targets. cardiff.ac.uknih.gov
Structure-Based Rational Design Approaches for this compound Target Interactions
Structure-based drug design (SBDD) is a powerful approach that relies on knowledge of the three-dimensional structure of the biological target, typically a protein or enzyme. immutoscientific.comnih.gov This method allows for the design of molecules that are complementary in shape and chemical properties to the target's binding site, leading to high affinity and selectivity. wikipedia.org
If the structure of the biological target for this compound were determined (e.g., via X-ray crystallography or cryo-EM), the SBDD process would proceed as follows:
Binding Site Identification: Analyzing the 3D structure of the target to identify and characterize the binding pocket where this compound interacts. proteinstructures.com
Molecular Docking: Computationally placing this compound and a library of its potential analogues into the binding site and using a scoring function to estimate the binding affinity of each compound. nih.gov This helps rank the molecules and prioritize the most promising candidates.
Iterative Optimization: Analyzing the predicted binding mode of the top-scoring compounds to identify opportunities for modification. uic.edu For example, a new functional group could be added to form an additional hydrogen bond with a specific amino acid residue in the binding site, thereby increasing affinity. This cycle of design, docking, and evaluation is repeated to create an optimized lead compound. nih.govuic.edu
Predictive Analytics for this compound Reactivity and Selectivity
Predictive analytics in computational chemistry involves using data from quantum mechanical calculations, molecular simulations, and experimental results to build models that can forecast the chemical behavior of molecules. These models can predict a wide range of properties, including chemical reactivity, regioselectivity, and the potential for a compound to be toxic.
For this compound and its derivatives, predictive analytics could be applied to:
Forecast Reaction Outcomes: By calculating the activation energies for different potential reaction pathways, computational models can predict the most likely products of a chemical reaction, guiding synthetic efforts. idosr.org
Predict Metabolic Fate: In silico models are widely used to predict how a drug candidate might be metabolized by cytochrome P450 enzymes, identifying potential metabolic liabilities early in the drug discovery process.
Assess Toxicity Risk: Computational tools can screen for structural motifs associated with toxicity (e.g., Ames mutagenicity or cardiotoxicity). nih.gov For instance, an in silico design and screening workflow for novel kinase inhibitors involved initial filtering based on a predicted Ames toxicity index to eliminate potentially harmful molecules before further analysis. nih.gov This allows researchers to prioritize compounds with a higher probability of being safe for further development.
Computational Exploration of this compound Reaction Mechanisms
The reaction mechanisms involving this compound can be elucidated using various computational techniques, primarily those based on quantum mechanics. Density Functional Theory (DFT) is a particularly suitable method for this purpose, enabling the calculation of electronic structures and energies of molecules and transition states. mdpi.commdpi.com
Computational studies can model the interaction between the tiametonium cation and the iodide anion. This can help in understanding the stability of the ion pair and the potential for the iodide ion to participate in reactions, such as nucleophilic substitution. For instance, DFT calculations have been used to study the degradation pathways of other quaternary ammonium (B1175870) iodides, providing insights into their stability and reactivity. rsc.org By calculating the Gibbs free energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and determine the most likely mechanistic pathways. rsc.orgd-nb.info
For this compound, such calculations could explore:
Nucleophilic attack: The potential for the iodide anion to act as a nucleophile, possibly leading to the degradation of the tiametonium cation.
Conformational analysis: The different spatial arrangements (conformations) of the flexible ethyl chains on the nitrogen atoms and how these conformations influence the molecule's reactivity and interaction with its environment. psu.edu
Solvent effects: How the surrounding solvent molecules influence the reaction mechanism and the stability of intermediates.
These computational explorations provide a detailed, atomistic view of the chemical processes, complementing experimental observations and helping to build a comprehensive understanding of this compound's chemical behavior.
Prediction of Target Specificity and Off-Target Interactions
A crucial aspect of drug research is understanding how a compound interacts with its intended biological target and identifying any potential unintended interactions, known as off-target effects. Computational methods are widely used to predict these interactions, offering a way to screen compounds and prioritize them for further testing. nih.govmdpi.com
For this compound, which acts as a ganglion-blocking agent by antagonizing nicotinic and muscarinic acetylcholine (B1216132) receptors, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can be highly informative. mdpi.comnih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govacs.org Using the three-dimensional structures of nicotinic and muscarinic receptors, docking simulations can be performed to:
Predict the binding mode of this compound within the receptor's binding site.
Estimate the binding affinity, which can be correlated with its potency as an antagonist.
Identify key amino acid residues in the receptor that are crucial for the interaction.
QSAR Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. appliedmineralogy.comrsc.org By analyzing a set of related quaternary ammonium compounds with known activities, a QSAR model could be developed to predict the antagonist activity of this compound based on its structural and electronic properties (descriptors).
Furthermore, these computational approaches can be used to predict potential off-target interactions. By docking this compound against a panel of other receptors and enzymes, it is possible to identify other proteins it might bind to. nih.govfrontiersin.org This is critical for anticipating potential side effects. Various computational frameworks combine multiple methods, such as chemical similarity searches, machine learning algorithms, and molecular docking, to create a more robust prediction of a compound's interaction profile. nih.govresearchgate.net
An illustrative example of data that could be generated from a computational study on this compound's receptor interactions is presented in the table below.
| Biological Target | Computational Method | Predicted Parameter | Predicted Value (Illustrative) |
|---|---|---|---|
| Nicotinic Acetylcholine Receptor (α3β4) | Molecular Docking | Binding Energy (kcal/mol) | -9.8 |
| Muscarinic Acetylcholine Receptor (M2) | Molecular Docking | Binding Energy (kcal/mol) | -8.5 |
| Muscarinic Acetylcholine Receptor (M3) | Molecular Docking | Binding Energy (kcal/mol) | -8.2 |
| Serotonin Receptor (5-HT3) | Off-Target Screening | Predicted pKi | 5.1 |
| Dopamine Transporter (DAT) | Off-Target Screening | Predicted pKi | 4.5 |
This integrated computational approach, combining mechanism exploration and target interaction prediction, provides a powerful strategy for characterizing the chemical and pharmacological profile of this compound.
Advanced Analytical Methodologies for Tiametonium Iodide Research
Spectroscopic Characterization Techniques for Tiametonium (B10782685) Iodide
Spectroscopic methods are indispensable for determining the molecular structure and functional group composition of Tiametonium iodide. These techniques provide detailed information on the atomic and molecular level by measuring the interaction of the compound with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of organic molecules like this compound. mpg.deuobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR would be employed to confirm its intricate structure.
The ¹H NMR spectrum is predicted to show distinct signals corresponding to the different types of protons in the molecule. The ethyl groups would produce a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The N-methyl groups would appear as a singlet, and the protons on the carbons adjacent to the sulfur and nitrogen atoms would exhibit complex splitting patterns.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Tiametonium Cation Predicted values are based on the analysis of similar chemical structures and standard NMR principles.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| N-CH₃ | ~3.1 (singlet) | ~50-55 | Protons on methyl groups attached to the quaternary nitrogen. |
| N-CH₂-CH₃ | ~3.3 (quartet) | ~55-60 | Methylene protons of the ethyl group, split by adjacent methyl protons. |
| N-CH₂-CH₃ | ~1.3 (triplet) | ~7-10 | Methyl protons of the ethyl group, split by adjacent methylene protons. |
| N-CH₂-CH₂-S | ~3.6 (multiplet) | ~60-65 | Methylene protons adjacent to the nitrogen atom. |
| N-CH₂-CH₂-S | ~2.9 (multiplet) | ~30-35 | Methylene protons adjacent to the sulfur atom. |
High-Resolution Mass Spectrometry (MS) for Molecular Identity and Purity
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula and assessing the purity of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. nih.gov This precision allows for the determination of the exact elemental composition of the molecule.
For this compound, the analysis would focus on the dicationic organic part, Tiametonium (C₁₂H₃₀N₂S²⁺). HRMS would be used to measure its exact mass, which can then be compared to the theoretically calculated mass based on its molecular formula. A close match between the measured and calculated mass provides unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass. nih.govepa.gov
Table 2: Molecular Identity Data for this compound Data sourced from PubChem and other chemical databases.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₃₀I₂N₂S nih.gov |
| Average Mass | 488.26 g/mol nih.gov |
| Monoisotopic Mass | 488.02192 Da nih.gov |
| Calculated Exact Mass (Tiametonium Cation, C₁₂H₃₀N₂S²⁺) | 234.20731 Da (m/z = 117.10366) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformation
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its molecular vibrations. nist.gov These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. researchgate.net
For this compound, IR and Raman spectra would reveal characteristic bands for the various bonds within the structure.
C-H Stretching: Strong bands in the IR spectrum around 2850-3000 cm⁻¹ would confirm the presence of the methyl and methylene groups.
C-N Stretching: Vibrations associated with the C-N bonds of the quaternary ammonium (B1175870) groups would appear in the fingerprint region (typically 1000-1300 cm⁻¹).
C-S Stretching: The C-S-C thioether linkage would produce weak to medium absorption bands in the 600-800 cm⁻¹ region of the IR spectrum.
Raman spectroscopy would be particularly useful for analyzing the symmetric vibrations and the C-S-C backbone, which may be weak or absent in the IR spectrum. The iodide counter-ion may also exhibit low-frequency vibrations in the Raman spectrum.
Table 3: Predicted Key Vibrational Frequencies for this compound Frequency ranges are typical for the specified functional groups.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|
| Aliphatic C-H Stretching | 2850 - 3000 | IR, Raman |
| CH₂/CH₃ Bending (Scissoring/Deformation) | 1350 - 1470 | IR |
| C-N Stretching | 1000 - 1300 | IR |
| C-S Stretching | 600 - 800 | IR, Raman |
Chromatographic Separation Methods for this compound Analysis and Purification
Chromatographic techniques are essential for separating this compound from impurities, analyzing its concentration in various matrices, and for purification purposes. These methods work by distributing the components of a mixture between a stationary phase and a mobile phase.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is the foremost chromatographic technique for the analysis of non-volatile, polar compounds like this compound. nih.govmdpi.com Given its ionic nature, a reversed-phase HPLC method employing an ion-pairing reagent would be suitable for its analysis. nih.gov
In this approach, an ion-pairing agent (e.g., heptanesulfonate) is added to the mobile phase. This agent has a hydrophobic tail that interacts with the C18 stationary phase and an ionic head that pairs with the positively charged Tiametonium cation, allowing for its retention and separation. The iodide anion could also be analyzed simultaneously or separately using a similar ion-pair strategy with a positive pairing agent or by using an alternative column chemistry. sielc.commdpi.com Method validation would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable for its intended purpose. mdpi.com
Table 4: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient with an ion-pairing agent (e.g., 5 mM Sodium Heptanesulfonate) and a buffer (e.g., Phosphate buffer, pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm or Evaporative Light Scattering Detector (ELSD) |
| Temperature | 25 °C |
Gas Chromatography (GC) for Volatile Derivatives of this compound
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound itself is a non-volatile quaternary ammonium salt and therefore cannot be analyzed directly by GC. nih.gov However, the iodide component can be analyzed after a chemical derivatization step that converts it into a volatile species. thaiscience.info
A common derivatization strategy involves the oxidation of iodide (I⁻) to iodine (I₂), which then reacts with an aromatic compound, such as N,N-dimethylaniline, to form a volatile derivative like 4-iodo-N,N-dimethylaniline. researchgate.netnih.gov This derivative can be extracted into an organic solvent and subsequently injected into a GC system, often coupled with a mass spectrometer (GC-MS) for sensitive and selective detection. nih.gov This indirect method allows for the quantification of the iodide portion of the this compound salt.
Table 5: Summary of Derivatization and GC Analysis for Iodide
| Step | Description |
|---|---|
| 1. Oxidation | Oxidize iodide (I⁻) to molecular iodine (I₂) using an oxidizing agent (e.g., 2-iodosobenzoate). nih.gov |
| 2. Derivatization | React I₂ with N,N-dimethylaniline to form volatile 4-iodo-N,N-dimethylaniline. researchgate.net |
| 3. Extraction | Extract the derivative into a non-polar solvent (e.g., hexane (B92381) or cyclohexane). nih.gov |
| 4. GC-MS Analysis | Inject the extract into a GC-MS system. Use a capillary column (e.g., DB-5ms) for separation and a mass spectrometer for detection. |
Electrochemical and Other Quantitative Techniques for this compound Research
Electrochemical and kinetic colorimetric techniques provide powerful and sensitive avenues for the quantitative analysis of this compound. These methods are typically adapted to detect and measure its constituent components: the quaternary ammonium cation and the iodide anion. By targeting these individual ions, researchers can accurately determine the concentration of the parent compound in various matrices. These approaches are valued for their sensitivity, selectivity, and applicability to a range of research contexts.
Electrochemical methods such as potentiometry and voltammetry are well-suited for the analysis of ionic species like those derived from this compound. These techniques rely on measuring the potential or current generated by electrochemical reactions involving the target analytes.
Potentiometry for iodide detection is commonly achieved using ion-selective electrodes (ISEs). nih.gov An iodide-selective electrode, often used in conjunction with a silver chloride reference electrode, can directly measure the activity (and thus concentration) of iodide ions in a solution. nih.gov This ionometry method is characterized by its simplicity, speed, and the relative affordability of the required equipment. nih.gov The development of novel potentiometric sensors, such as those based on an ion-pair of Rhodamine B triiodide, has further enhanced the determination of iodine species. researchgate.net These sensors demonstrate high performance, including a wide linear dynamic range and a low detection limit. researchgate.net However, the direct potentiometric detection of the Tiametonium cation can be complicated, as quaternary ammonium ions are known to cause interference on certain ion-selective electrodes. researchgate.net
Below is a data table summarizing the performance characteristics of potentiometric sensors for iodide determination as reported in research literature.
| Parameter | Performance Characteristic | Source |
| Analytical Range | 0.03 µg/mL to 209.4 µg/mL | nih.gov |
| Linearity (Correlation Coefficient) | > 0.9995 | nih.gov |
| Linear Dynamic Range (Triiodide Sensor) | 1 x 10⁻⁶ M to 1 x 10⁻¹ M | researchgate.net |
| Detection Limit (Triiodide Sensor) | 3.9 x 10⁻⁷ M | researchgate.net |
| pH Range (Triiodide Sensor) | 2–10 | researchgate.net |
Voltammetry offers another robust approach for quantifying the components of this compound. This technique involves applying a varying potential to an electrode and measuring the resulting current. The iodide anion can be determined by monitoring its oxidation. researchgate.net Voltammetric measurements show two primary redox processes, which are generally assigned to the I₂/2I⁻ and [I₃]⁻/3I⁻ redox couples. researchgate.net Techniques such as square wave voltammetry have been successfully used for the analysis of compounds that react with iodine, demonstrating the utility of this approach for systems involving the iodide ion. nih.gov The quaternary ammonium cation of Tiametonium is generally electrochemically stable, though it can undergo electroreduction at specific cathodic potentials. acs.org The electrochemical kinetics of iodide oxidation can be significantly influenced by the presence of quaternary ammonium cations, which can stabilize triiodide-in-iodine networks and accelerate the electrode kinetics. nih.gov
Kinetic colorimetric methods are highly sensitive techniques adapted for the quantification of the iodide component of this compound. These assays are based on the catalytic or inhibitory effect of iodide on the rate of a specific chemical reaction that produces a colored product. The reaction rate, which is proportional to the iodide concentration, is monitored spectrophotometrically by measuring the change in absorbance over time. researchgate.net
One of the most well-established kinetic methods is the Sandell-Kolthoff (S-K) reaction. researchgate.net This method is based on the potent catalytic effect of iodide on the redox reaction between cerium(IV) and arsenic(III). researchgate.net In the absence of a catalyst, the reaction proceeds very slowly. Iodide accelerates the reaction, and the rate of color change (disappearance of the yellow Ce⁴⁺) is directly proportional to the concentration of iodide.
Other kinetic spectrophotometric methods have been developed based on different chemical systems. For instance, one method utilizes the catalytic effect of iodide on the reaction between Janus Green and bromate (B103136) in an acidic medium. ui.ac.id Another sensitive approach is based on the catalytic effect of iodide on the oxidation of Indigo carmine (B74029) by iodate, where the reaction is monitored by measuring the decrease in absorbance of the Indigo carmine dye. researchgate.net These methods offer high sensitivity, allowing for the determination of ultra-trace amounts of iodide. researchgate.net
The table below compares different kinetic colorimetric methods applicable to the determination of the iodide component.
| Method Principle | Analyte | Linear Range | Limit of Detection (LOD) | Source |
| Catalysis of Indigo carmine oxidation by iodate | Iodide | 40.0–200.0 ng/mL | 34 ng/mL | researchgate.net |
| Catalysis of Janus Green reaction with bromate | Iodide | 0.5–190 µg/L | Not Specified | ui.ac.id |
| Sandell-Kolthoff Reaction (Ce⁴⁺/As³⁺) | Iodide | Not Specified | Not Specified | researchgate.net |
Future Research Directions and Unexplored Avenues in Tiametonium Iodide Chemistry and Biology
Integration of Artificial Intelligence and Machine Learning for Accelerated Tiametonium (B10782685) Iodide Discovery
The landscape of drug discovery is being reshaped by the integration of Artificial Intelligence (AI) and Machine Learning (ML). mdpi.comscielo.br These technologies offer the potential to significantly reduce the time and cost associated with developing new pharmaceuticals by analyzing vast datasets to predict molecular properties and interactions. mdpi.comscielo.brnih.gov For Tiametonium iodide, AI and ML can be instrumental in accelerating the discovery of new analogues with optimized characteristics.
Machine learning algorithms, particularly deep learning, can be employed for a variety of tasks in the drug discovery pipeline. mdpi.com This includes quantitative structure-activity relationship (QSAR) modeling, virtual screening of large compound libraries, and the prediction of absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov By training models on existing data for this compound and other quaternary ammonium (B1175870) compounds, researchers can identify novel molecular structures with a higher probability of desired biological activity and a lower risk of adverse effects. For instance, AI tools have been developed to predict the anticholinergic burden of drugs, a key consideration for compounds like this compound. cbirt.net A similar approach could be used to screen for new derivatives with enhanced specificity for their target receptors, thereby minimizing potential side effects. cbirt.net
Furthermore, AI can facilitate de novo drug design, where algorithms generate entirely new molecular structures optimized for specific targets. nih.gov This approach could lead to the creation of next-generation this compound-based therapeutics with significantly improved efficacy. The use of AI and ML represents a paradigm shift from traditional, often serendipitous, drug discovery methods to a more rational, data-driven approach. scielo.br
Identification of Novel Pharmacological Targets Beyond Established Modalities for this compound
This compound is primarily recognized for its antispasmodic effects, which are attributed to its action as an anticholinergic agent. However, the broader class of quaternary ammonium compounds, to which it belongs, exhibits a wide range of biological activities, suggesting that this compound may have therapeutic potential beyond its current applications. oup.commdpi.com Future research should focus on identifying and validating novel pharmacological targets for this compound and its derivatives.
Studies have shown that certain quaternary ammonium salts possess antimicrobial, antifungal, and even anticancer properties. mdpi.comnih.gov Investigating the potential of this compound in these areas could open up new therapeutic avenues. For example, research into novel quaternary ammonium compounds has demonstrated their effectiveness against multidrug-resistant bacteria by disrupting the bacterial cell membrane. oup.comfrontiersin.org A systematic screening of this compound and its analogues against a panel of pathogenic microbes could reveal previously unknown antimicrobial activities.
Another promising area of exploration is in pain management. Recent studies have shown that permanently charged quaternary ammonium cations can selectively block sodium channels on nociceptors, leading to long-lasting analgesia without affecting motor neurons. dovepress.com This cell-type selectivity is a significant advantage over traditional local anesthetics. dovepress.com Investigating whether this compound or its derivatives can modulate ion channels or other targets involved in pain pathways could lead to the development of novel, non-opioid analgesics. Molecular docking studies could be employed to predict the binding affinity of this compound derivatives to various potential targets, guiding experimental validation. nih.govresearchgate.net
Exploration of this compound Derivatives in Advanced Materials Science Applications
The unique chemical structure of this compound, a quaternary ammonium salt containing iodide, suggests its potential for applications beyond pharmacology, particularly in the field of materials science. ontosight.aiontosight.ai Quaternary ammonium salts are known for their diverse uses as surfactants, phase transfer catalysts, electrolytes, and components in the synthesis of polymers and nanomaterials. tcichemicals.com
The iodide component of this compound is also of interest. Iodine and its compounds are crucial in various industrial applications, including the development of polarizers, electrochemical cells, and semiconductors. samaterials.comresearchgate.net For instance, formamidinium iodide is a key precursor in the synthesis of highly efficient perovskite solar cells. americanelements.com The presence of both the quaternary ammonium cation and the iodide anion in this compound makes its derivatives interesting candidates for the development of new functional materials.
Future research could explore the synthesis of this compound-based polymers. Quaternary ammonium moieties can be incorporated into polymer chains to create materials with antimicrobial properties, which could be used for anti-fouling coatings in marine applications or for developing self-sterilizing surfaces in medical settings. mdpi.com Additionally, the ionic nature of these compounds could be harnessed to create novel ionic liquids or electrolytes for batteries and other energy storage devices. tcichemicals.com The ability of polyiodide chains to form within certain crystalline structures, which affects the material's optical and electronic properties, is another area ripe for exploration with this compound derivatives. ucsb.edu
Design and Synthesis of Next-Generation this compound Analogues with Enhanced Specificity and Potency
A primary goal in medicinal chemistry is the continuous refinement of drug molecules to improve their therapeutic index. The design and synthesis of next-generation this compound analogues offer a direct path toward enhancing its specificity and potency as an antispasmodic and exploring new therapeutic activities. This endeavor can benefit from a combination of traditional synthetic chemistry and modern computational methods. mdpi.com
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the structure of this compound—for example, by altering the length of the alkyl chains, substituting the methyl groups on the nitrogen atoms, or modifying the central dithiolane ring—researchers can gain insights into how these changes affect biological activity. oup.comfrontiersin.org The synthesis of a focused library of analogues, followed by rigorous biological evaluation, can elucidate the key structural features required for optimal interaction with its target receptors. newdrugapprovals.org
The synthesis of novel analogues can be guided by in silico modeling and molecular docking, which can predict the binding affinity of designed molecules to their targets before they are synthesized, saving time and resources. nih.gov For instance, if a novel pharmacological target is identified, new analogues can be specifically designed to maximize interactions with that target. nih.gov The synthesis of such compounds can be achieved through established or novel chemical routes, such as the quaternization of tertiary amines with appropriate alkyl halides or the use of coupling agents to form amide bonds in more complex structures. mdpi.comresearchgate.netresearchgate.net The ultimate aim is to develop new chemical entities based on the this compound scaffold that exhibit superior pharmacological profiles, such as increased potency, higher receptor selectivity, and an improved safety margin. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for Tiametonium iodide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves quaternization of tertiary amines with methyl iodide under anhydrous conditions. Purification via recrystallization (using ethanol/ethyl acetate mixtures) followed by vacuum drying is recommended. Validate purity using elemental analysis (C, H, N, I), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C). Monitor iodine content via inductively coupled plasma mass spectrometry (ICP-MS) to confirm stoichiometry .
- Data Contradiction Note : Inconsistent iodine quantification may arise from residual solvents or incomplete crystallization. Cross-validate with thermogravimetric analysis (TGA) to detect solvent residues .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural stability?
- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to confirm quaternary ammonium formation (absence of N-H stretches). UV-Vis spectroscopy can detect iodine release under thermal stress. For crystallinity assessment, X-ray diffraction (XRD) paired with Rietveld refinement is critical. Dynamic light scattering (DLS) may identify aggregation in solution-phase studies .
- Advanced Tip : Compare experimental XRD patterns with simulated data from crystallographic databases (e.g., Cambridge Structural Database) to resolve polymorphic ambiguities .
Advanced Research Questions
Q. How do solvent polarity and counterion effects influence this compound’s charge transport properties?
- Methodological Answer : Design experiments using impedance spectroscopy to measure ionic conductivity in varying solvents (e.g., DMSO vs. acetonitrile). Pair with density functional theory (DFT) simulations to model ion-pair dissociation energies. For counterion studies, substitute iodide with bromide or chloride and compare activation energies via Arrhenius plots .
- Data Interpretation : Contradictions in conductivity values may stem from hydration effects. Control humidity rigorously and report environmental conditions in metadata .
Q. What mechanistic pathways explain this compound’s degradation under UV irradiation?
- Methodological Answer : Conduct accelerated aging tests using a solar simulator (AM 1.5G spectrum). Monitor degradation via liquid chromatography-mass spectrometry (LC-MS) to identify byproducts (e.g., free iodide, amine derivatives). Electron paramagnetic resonance (EPR) can detect radical intermediates. For kinetic modeling, apply pseudo-first-order rate laws and compare with Arrhenius-derived activation energies .
- Controversy Alert : Conflicting reports on photostability may arise from differing light intensities or oxygen exposure. Standardize protocols using ISO/IEC 17025 guidelines .
Q. How can computational models predict this compound’s interactions with biological membranes?
- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model lipid bilayer penetration. Validate with experimental data from fluorescence anisotropy (e.g., DPH probes) or surface plasmon resonance (SPR). Use quantitative structure-activity relationship (QSAR) models to correlate logP values with membrane permeability .
- Data Limitation : Discrepancies between simulation and experimental results may reflect oversimplified solvent models. Explicitly include water molecules in MD simulations .
Experimental Design & Data Analysis
Q. What statistical approaches resolve contradictions in this compound’s reported bioactivity data?
- Methodological Answer : Apply meta-analysis to aggregate datasets from multiple studies. Use Cochran’s Q-test to assess heterogeneity and random-effects models to calculate pooled effect sizes. For in vitro assays, standardize cell lines (e.g., HEK293 vs. HeLa) and normalize data to positive/negative controls .
- Example Workflow :
| Study | EC50 (µM) | Cell Line | Normalization Method |
|---|---|---|---|
| A | 12.3 | HEK293 | MTT assay (vs. DMSO) |
| B | 8.7 | HeLa | Resazurin (vs. untreated) |
| Normalize to a common reference (e.g., staurosporine) for cross-study comparability . |
Q. How should researchers document synthetic protocols to ensure reproducibility?
- Methodological Answer : Follow the "Experimental" section guidelines from Beilstein Journal of Organic Chemistry:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
